REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH:11]1[C:16]([OH:18])=O.CC[N:21]([CH:25]([CH3:27])[CH3:26])C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1(N)CC1>O.CS(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH:11]2[C:16]([NH:21][CH:25]2[CH2:27][CH2:26]2)=[O:18])[C:5]([F:9])=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.835 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
0.656 g
|
Type
|
reactant
|
Smiles
|
N1C(COCC1)C(=O)O
|
Name
|
|
Quantity
|
3.49 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.526 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round-bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was again heated at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solid was washed successively with water, small amount of ethanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo for 16 hours
|
Duration
|
16 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)N1C(COCC1)C(=O)NC1CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.081 mmol | |
AMOUNT: MASS | 0.325 g | |
YIELD: PERCENTYIELD | 21.62% | |
YIELD: CALCULATEDPERCENTYIELD | 21.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |